

DYRK1A-IN-2 kinome-wide selectivity profiling

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Compound Focus: Dyrk1A-IN-2

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Compound Profile and Selectivity Data

The provided data pertains to a compound from the same chemical series as **DYRK1A-IN-2**. A key finding is that a single chemical modification (the addition of a methyl group) can profoundly influence its selectivity.

The table below summarizes the existing selectivity data for this compound series, based on a targeted radiometric kinase assay (33PanQinase Activity Assay) [1].

Compound ID	Core Structure	DYRK1A (% inhib. @ 1 μ M)	GSK3 β (% inhib. @ 1 μ M)	CDK2 (% inhib. @ 1 μ M)	Key Structural Feature
6a	Pyrazolo[1,5-b]pyridazine	97%	76%	98%	Aminopyrimidine (N-H)
6b	Pyrazolo[1,5-b]pyridazine	79%	13%	33%	Aminopyrimidine (N-CH ₃)

This data demonstrates that **N-methylation of the aminopyrimidine ring (transforming 6a into 6b) successfully removes inhibition of the key off-targets GSK3 β and CDK2 while maintaining DYRK1A inhibition** [1]. This suggests **DYRK1A-IN-2**, which shares this core structure, was designed based on this selectivity strategy.

Experimental Protocol for Profiling

The key experimental data for the pyrazolo[1,5-b]pyridazine series was generated using the following methodology [1]:

- **Assay Type:** Radiometric kinase assay (33PanQinase Activity Assay), a gold standard for measuring kinase activities.
- **Provider:** The assay service was provided by Proqinase GmbH.
- **Method Principle:** The assay measures kinase activity by quantifying the transfer of the radiolabeled gamma-phosphate from ATP to a substrate in the presence and absence of the inhibitor. The reduction in radiolabel incorporation indicates inhibitory activity.
- **Concentration:** Compounds were tested at a standard concentration of **1 μ M**.
- **Data Reported:** Results are presented as **% inhibition** of the kinase activity compared to a control.

Biological Context of DYRK1A Inhibition

Understanding the therapeutic goals of DYRK1A inhibitor development helps contextualize the importance of selectivity.

- **Therapeutic Relevance:** DYRK1A is a promising drug target for several neurological disorders, including **Alzheimer's disease, Down syndrome, and Parkinson's disease** [1] [2]. It is also implicated in certain types of **acute lymphoblastic leukemia (ALL)** [3].
- **The Selectivity Challenge:** DYRK1A belongs to the CMGC group of kinases, which also includes **GSK3 β , CDKs, and CLKs** [1] [2]. The ATP-binding sites within this group are highly conserved, making it a significant challenge to develop inhibitors that are selective for DYRK1A over these related kinases [1] [4] [5]. Inhibiting GSK3 β or CDKs can lead to confounding biological effects and toxicity, which is why selective compounds are essential for research and therapy [1].

Interpretation Guide for Researchers

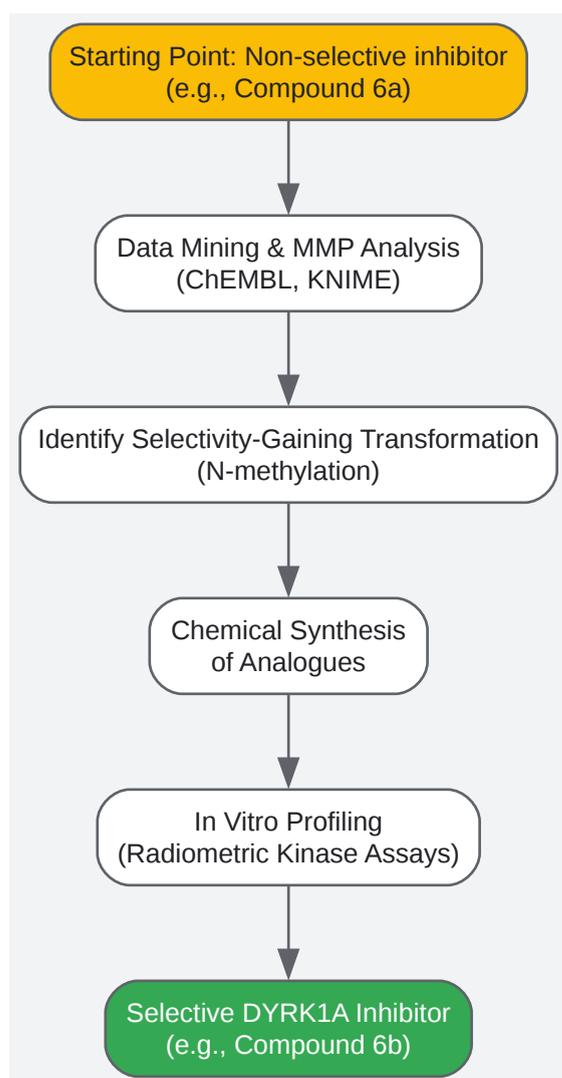
When evaluating **DYRK1A-IN-2** and similar compounds, here are key points to consider:

- **Profile GSK3 β and CDKs:** The data confirms that for the pyrazolo[1,5-b]pyridazine chemotype, profiling against **GSK3 β and CDK2** is a critical first step in assessing selectivity [1].
- **Beyond CMGC:** While overcoming GSK3 β and CDK activity is a major hurdle, a truly kinome-wide selectivity profile (e.g., against 300+ kinases) is required to identify potential off-targets outside the CMGC group. Such broad data for **DYRK1A-IN-2** was not available in the searched literature.

- **Compare to Known Inhibitors:** Other DYRK1A inhibitors, such as harmine, often show potent off-target activity against **CLK1** and **Monoamine Oxidase A (MAO-A)** [6]. The search results did not indicate if **DYRK1A-IN-2** was tested against these specific targets.

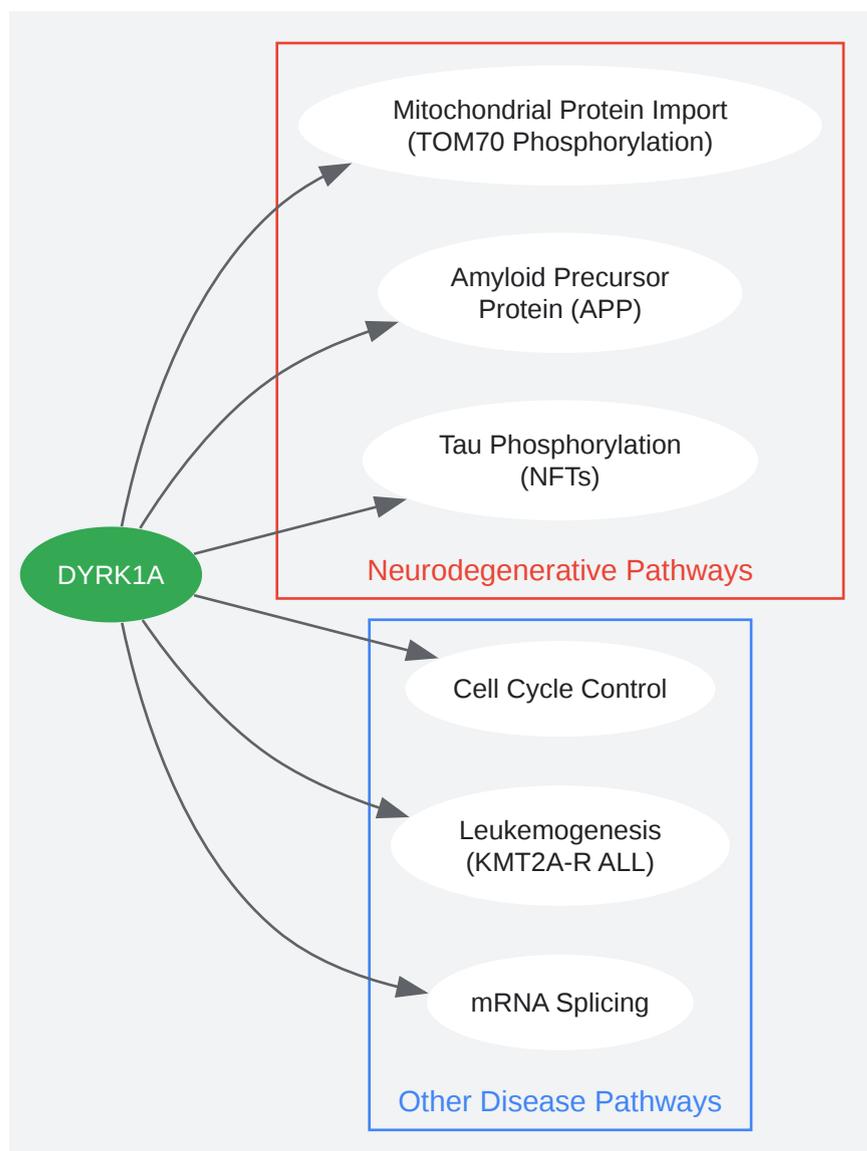
Pathway and Workflow Diagrams

The diagram below illustrates the strategic workflow for achieving selective DYRK1A inhibition, as demonstrated in the research, and the central role DYRK1A plays in disease-associated pathways.



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Diagram 1: A workflow for developing selective DYRK1A inhibitors through data mining and chemical modification, as described in [1].



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Diagram 2: Key disease-associated pathways regulated by DYRK1A, highlighting why selective inhibitors are needed as research tools and therapeutics [7] [4] [3].

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